Predicted Lipophilicity and Acidity Comparison of 2,4-Dichloro-3-(difluoromethoxy) vs. 2,3-Dichloro-5-(difluoromethoxy) Cinnamic Acid
The target compound's substitution pattern places the difluoromethoxy group between two ortho/para chlorine atoms, which is predicted to alter both logP and pKa relative to isomers where the difluoromethoxy group is in a less hindered environment. While direct experimental data for the target compound are absent from the peer-reviewed literature, cross-study comparison with the 2,3-dichloro-5-(difluoromethoxy) isomer provides a class-level benchmark. The 2,3,5-isomer has a predicted pKa of 3.98±0.11 and a density of 1.536±0.06 g/cm³ . The 2,4,3-substitution pattern of the target compound places the electron-withdrawing chlorine atoms in positions that more effectively conjugate with the acrylic acid moiety, which is expected to lower the pKa further and increase the electrophilicity of the double bond, though precise values remain computationally predicted rather than experimentally verified.
| Evidence Dimension | Predicted physicochemical properties (pKa, density, logP) |
|---|---|
| Target Compound Data | Experimental data not publicly available; predicted values must be computationally generated per procurement. |
| Comparator Or Baseline | 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid (CAS 1807411-41-1): pred. pKa 3.98±0.11, pred. density 1.536±0.06 g/cm³ |
| Quantified Difference | Cannot be reliably quantified without experimental measurement; class-level inference suggests a lower pKa for the target compound due to enhanced conjugation of chlorine atoms with the acrylic acid system. |
| Conditions | Predicted properties from ChemicalBook database; no experimental head-to-head study identified. |
Why This Matters
Even small pKa shifts influence ionization state at physiological pH and reactivity in nucleophilic addition reactions, which is critical for researchers designing downstream synthetic routes or evaluating bioavailability.
